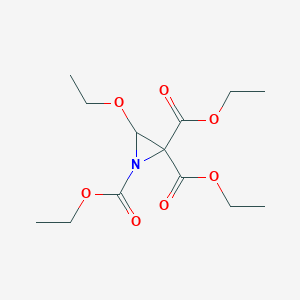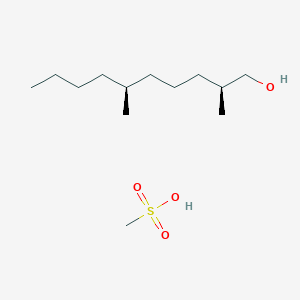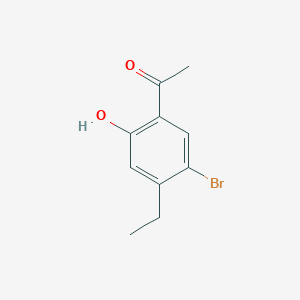![molecular formula C25H22NO2PS B12610019 N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 915314-44-2](/img/structure/B12610019.png)
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a diphenylphosphanyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves a controlled di-lithiation process. One reported method involves the reaction of N-(2-bromophenyl)-4-methylbenzenesulfonamide with a lithium reagent at low temperatures. This intermediate is then treated with diphenylphosphine to yield the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Complexation Reactions: The diphenylphosphanyl group can coordinate with metal ions, forming metal complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium reagents for di-lithiation, diphenylphosphine for phosphine introduction, and various metal precursors for complexation reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and metal complexes. These products are characterized using spectroscopic and analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .
Aplicaciones Científicas De Investigación
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: The compound’s metal complexes are studied for their catalytic properties in industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is primarily related to its ability to coordinate with metal ions. The diphenylphosphanyl group acts as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfonamide group may also contribute to the compound’s overall reactivity by providing additional coordination sites or influencing the electronic properties of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide include:
- N-(2-(Bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide
- 2-(Diphenylphosphanyl)-4-methyl-N-phenylbenzenesulfonamide
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which imparts unique reactivity and coordination properties. This makes it particularly valuable in the synthesis of metal complexes for catalytic applications, where the precise arrangement of ligands can significantly influence the activity and selectivity of the catalyst .
Propiedades
Número CAS |
915314-44-2 |
|---|---|
Fórmula molecular |
C25H22NO2PS |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-(2-diphenylphosphanylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-20-16-18-23(19-17-20)30(27,28)26-24-14-8-9-15-25(24)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3 |
Clave InChI |
VVBXMZHSRZEBAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
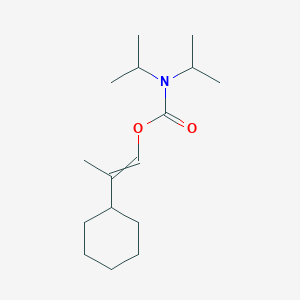

![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
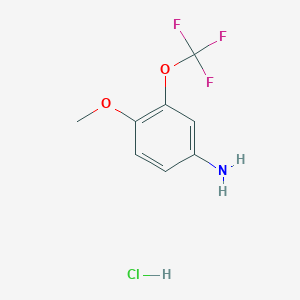
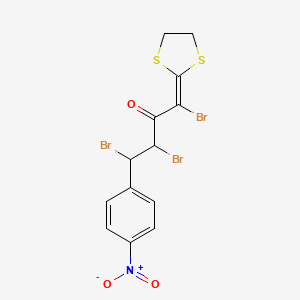
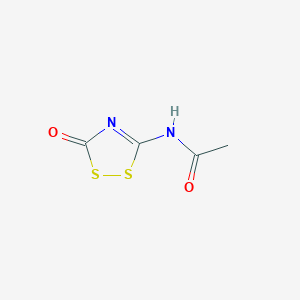
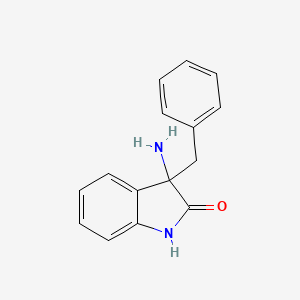
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
